![molecular formula C13H17NO3S B6604932 4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763750-02-1](/img/structure/B6604932.png)

4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

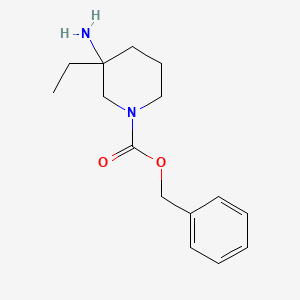

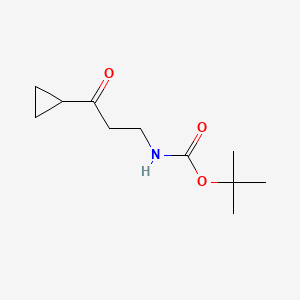

Description

The compound is a complex organic molecule that contains a bicyclic hexane ring, a methoxy group (-OCH3), and a methylbenzenesulfonyl group. The presence of these functional groups suggests that it could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic hexane ring suggests a rigid, three-dimensional structure, while the methoxy and methylbenzenesulfonyl groups could influence its polarity and reactivity .Chemical Reactions Analysis

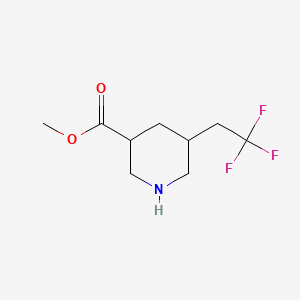

The reactivity of this compound would likely be influenced by its functional groups. For example, the methoxy group might participate in ether cleavage or substitution reactions, while the sulfonyl group could be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the bicyclic ring could influence its melting and boiling points .Scientific Research Applications

- Bicyclo[3.1.0]hexanes : This compound can be synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines. The process involves an organic or iridium photoredox catalyst and blue LED irradiation. Bicyclo[3.1.0]hexanes possess an all-carbon quaternary center and are valuable building blocks for medicinal chemistry .

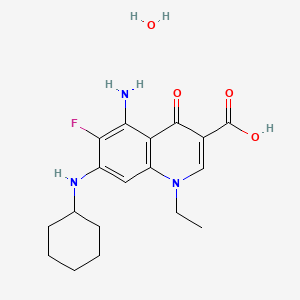

- Antibacterial and Antiviral Agents : Researchers explore modifications of the 4-methylbenzenesulfonyl group to enhance antibacterial and antiviral properties. These derivatives may serve as potential drug candidates .

- Sulfonamides : The synthesis of sulfonamides from sulfonyl compounds is a crucial area of study. 4-methylbenzenesulfonamide derivatives contribute to the development of functional materials and organic synthesis .

- Crystallography : Investigating the crystal structures of related compounds provides insights into their properties and reactivity. Crystallographic characterization helps understand their behavior in solid-state environments .

- Photoredox Catalysis : The use of photoredox catalysts enables efficient synthesis of bicyclo[3.1.0]hexanes. Researchers explore different catalysts and reaction conditions to achieve high yields and diastereoselectivity .

- Computational Studies : Researchers employ molecular modeling techniques to predict the binding interactions of 4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane derivatives with biological targets. These insights aid in designing novel pharmacophores .

- Total Synthesis of Natural Products : Bicyclo[3.1.0]hexanes serve as key intermediates in the total synthesis of complex natural products. Their unique structure allows access to diverse scaffolds .

- Biological Assays : Researchers evaluate the biological activity of 4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane derivatives against specific targets. These assays provide insights into their potential therapeutic applications .

Medicinal Chemistry and Drug Development

Materials Science and Organic Synthesis

Catalysis and Stereoselectivity

Pharmacophore Design and Molecular Modeling

Natural Product Synthesis

Chemical Biology and Target Identification

Mechanism of Action

The mechanism of action would depend on the application of this compound. For example, if it’s used as a drug, it might interact with biological targets like proteins or enzymes. If it’s used as a reactant in a chemical reaction, its mechanism of action would be determined by the reaction conditions and the other reactants .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methoxy-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-10-3-5-12(6-4-10)18(15,16)14-9-13(17-2)7-11(14)8-13/h3-6,11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZVYVEFIGIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6604853.png)

![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)

![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)

![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)

![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)

![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)

![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)

![4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604959.png)